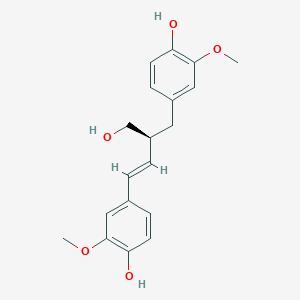
(S)-(+)-Imperanene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The total synthesis of (S)-(+)-imperanene has been achieved through a series of steps starting from commercially available cinnamic acid . The key step in the synthesis involves a highly enantioselective carbon-hydrogen insertion from a diazoacetate using a chiral dirhodium (II) carboxamidate catalyst . Additionally, imperanene derivatives can be synthesized from hydroxymatairesinol, a natural lignan obtained from spruce knots .
Análisis De Reacciones Químicas
Dirhodium(II)-Catalyzed C–H Insertion
-
Reaction : Intramolecular enantioselective C–H insertion of a diazoacetate intermediate using chiral dirhodium(II) carboxamidates.
-
Mechanism :
DiazoacetateRh2(carboxamidate)4Carbocation intermediateH2OAlcohol product -
Outcome : Achieves >95% enantiomeric excess (ee) and 82% yield .
Elimination and Rearrangement
-
Challenge : Competing Friedel–Crafts alkylation during dehydration.
-
Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base suppresses side reactions, enabling selective β-elimination .
| Step | Reaction Type | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Diazotization | NaNO₂, H₂SO₄, 0°C | 85 | – |
| 2 | Dirhodium-catalyzed C–H insertion | Rh₂(S-DOSP)₄, CH₂Cl₂, 25°C | 82 | 95 |
| 3 | Dehydration | DBU, THF, reflux | 78 | – |
Enzymatic Asymmetrization
A chemoenzymatic approach uses Pseudomonas cepacia lipase (PS-30) for kinetic resolution :
-
Reaction : Asymmetrization of prochiral 1,3-diol intermediates.
-
Conditions : Vinyl acetate, hexane, 30°C.
Carbocation Stability in C–H Insertion
-
Intermediate : A tertiary carbocation forms during Rh-catalyzed C–H insertion, stabilized by adjacent aromatic rings .
-
Stereochemical Control : Chiral dirhodium catalysts enforce facial selectivity, directing nucleophilic attack to the si-face .
Avoiding Friedel–Crafts Pathways
-
Role of DBU : Deactivates electrophilic carbocations via weak coordination, preventing intramolecular cyclization .
Reaction Challenges and Solutions
Aplicaciones Científicas De Investigación
Pharmacological Properties
(S)-(+)-Imperanene exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antiviral Activity : Recent studies suggest that compounds from Imperata cylindrica, including this compound, have potential inhibitory effects against SARS-CoV-2 main protease. Molecular docking studies indicate that certain phytochemicals from this plant can bind effectively to viral proteins, which is crucial for developing antiviral agents .
- Platelet Aggregation Inhibition : this compound has been shown to exhibit significant platelet aggregation activity. This property is particularly relevant in the context of cardiovascular diseases, where inhibiting platelet aggregation can prevent thrombus formation .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation may contribute to its protective effects on neuronal cells .
- Antioxidant and Anti-inflammatory Activities : this compound has been associated with antioxidant properties that help combat oxidative stress. Additionally, it exhibits anti-inflammatory effects, making it a potential candidate for addressing inflammatory conditions .
Chiral Recognition
The enantiomers of this compound have been studied for their chiral recognition capabilities:
- Capillary Electrophoresis Studies : Research has shown that this compound can be separated from its enantiomer using cyclodextrin-modified capillary electrophoresis techniques. This method highlights the compound's potential in pharmaceutical applications where chiral purity is essential for efficacy and safety .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound in various contexts:
Mecanismo De Acción
The mechanism of action of imperanene involves its interaction with specific molecular targets and pathways. It has been found to exert its diuretic and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and fluid balance . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
(S)-(+)-Imperanene is part of the 9-norlignan family, which includes compounds such as vitrofolal E and F, and noralashinol A and C . These compounds share a similar structural framework but differ in their specific functional groups and biological activities. This compound is unique in its potent diuretic and anti-inflammatory properties, which distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1 |
Clave InChI |
RCQPYMXHGRTMOZ-NHZBNJEXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H](CO)/C=C/C2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O |
Sinónimos |
imperanene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















